1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Catalog No.
S13951905
CAS No.
M.F
C13H19N3S
M. Wt
249.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N...

Product Name

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

IUPAC Name

N-methyl-1-[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

InChI

InChI=1S/C13H19N3S/c1-10(2)8-16-12(7-14-3)6-13(15-16)11-4-5-17-9-11/h4-6,9-10,14H,7-8H2,1-3H3

InChI Key

CEOFJMBMQNGPBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)CNC

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound belonging to the pyrazole class. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms within the ring structure. This specific compound features an isobutyl group at one position, a thiophene ring at another, and a methylmethanamine moiety, which contributes to its unique chemical and physical properties. The combination of these functional groups enhances its potential for various biological activities and applications in medicinal chemistry and materials science .

The chemical reactivity of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can be elucidated through several typical reactions associated with pyrazole derivatives:

  • Oxidation: The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions may be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can alter specific functional groups within the molecule.
  • Substitution: Substitution reactions are possible where functional groups on the pyrazole ring can be replaced with other groups, often facilitated by halogens or nucleophiles.

Research indicates that 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exhibits significant biological activity, which may include:

  • Antimicrobial Properties: The compound has shown potential as an antibacterial and antifungal agent.
  • Anti-inflammatory Effects: It may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
  • Cytotoxic Activity: Preliminary studies suggest that it could exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Several synthetic routes can be employed to produce 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine:

  • Hydrazone Formation: This method involves reacting 3-thiophenecarboxaldehyde with isobutylhydrazine to form a hydrazone intermediate, which is subsequently cyclized under acidic conditions to yield the desired pyrazole derivative.
  • Cyclization Reactions: Various cyclization strategies can be utilized to create the pyrazole ring from appropriate precursors.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can enhance its biological properties.

The potential applications of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine are extensive:

  • Medicinal Chemistry: Due to its biological activities, it is explored as a therapeutic agent for various diseases.
  • Material Science: The compound may serve as a building block for developing new materials with specific properties.
  • Agricultural Chemistry: It could be utilized in the synthesis of agrochemicals aimed at pest control or plant growth regulation.

Studies on the interactions of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine with biological targets are ongoing. Initial findings suggest that it may bind to specific enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular mechanisms involved depend on the specific application and context in which the compound is used.

Several compounds share structural similarities with 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine. Here are some notable examples:

Compound NameKey Differences
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-aminoContains a pyridin-2-yl group instead of thiophen.
1-Isobutyl-3-(pyridin-3-yloxy)-1H-pyrazolFeatures an ether linkage with a pyridine moiety.
1-Isobutyl-3-(thiophen-2-yloxy)-1H-pyrazolContains a thiophene group at a different position compared to the original compound.

These comparisons highlight the uniqueness of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine concerning its potential reactivity and biological properties, making it a valuable compound for further research and application development.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.12996879 g/mol

Monoisotopic Mass

249.12996879 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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